molecular formula C12H10N2O2 B2755148 N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 1241133-24-3

N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2755148
CAS No.: 1241133-24-3
M. Wt: 214.224
InChI Key: CNDKOKXDYCAEAF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. The benzofuran ring can interact with various biological molecules, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-1-benzofuran-2-carboxamide
  • N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxylate
  • N-(cyanomethyl)-2-methyl-1-benzofuran-3-carboxamide

Uniqueness

N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the specific positioning of the cyanomethyl and carboxamide groups on the benzofuran ring. This unique structure may confer distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

N-(cyanomethyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-9-4-2-3-5-10(9)16-11(8)12(15)14-7-6-13/h2-5H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDKOKXDYCAEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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